molecular formula C10H8N2O3 B8804123 2-Methoxy-7-nitroquinoline

2-Methoxy-7-nitroquinoline

Cat. No. B8804123
M. Wt: 204.18 g/mol
InChI Key: GBEBAFAPIXROKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08895585B2

Procedure details

A methanol (10 ml) solution containing 2-methoxy-7-nitroquinoline (33 mg) obtained in the 1st step was prepared and subjected to a hydrogenation reaction (60° C.; 50 bar; flow rate: 1 ml/min; 10% Pd/C) using H-cube™. Then, the solvent was distilled away under reduced pressure, and a purple solid of 2-methoxyquinolin-7-amine (28 mg) was thus obtained.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][C:7]([N+:13]([O-])=O)=[CH:8][CH:9]=2)[N:4]=1>[Pd].CO>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][C:7]([NH2:13])=[CH:8][CH:9]=2)[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
33 mg
Type
reactant
Smiles
COC1=NC2=CC(=CC=C2C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the 1st step
CUSTOM
Type
CUSTOM
Details
was prepared
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=CC(=CC=C2C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.